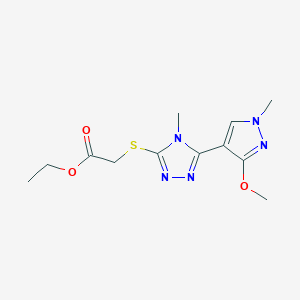
methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Systems Synthesis
- Synthesis of Fused Heterocyclic Systems: Methyl 2-[bis(acetyl)ethenyl]aminopropenoate, a compound related to the requested chemical, reacts with N- and C-nucleophiles to create fused heterocyclic systems. These systems include derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, which are important for the development of novel pharmaceuticals and materials (Selič & Stanovnik, 1997).
Synthetic Methodology Development
- Efficient Synthesis Processes: Research has focused on developing efficient syntheses of related compounds, such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate. These methodologies enable access to a library of pyrrole derivatives, which are valuable in medicinal chemistry (Dawadi & Lugtenburg, 2011).
Supramolecular Structures
- Hydrogen-Bonded Supramolecular Structures: Compounds like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate demonstrate the ability to form hydrogen-bonded structures in multiple dimensions. This property is significant for designing new materials and understanding molecular interactions (Portilla et al., 2007).
Corrosion Inhibition
- Corrosion Inhibition Properties: Research into Schiff base derivatives with multiple pyridine and benzene rings, which are structurally related, reveals their potential as corrosion inhibitors in industrial applications. These studies include exploring their adsorption behavior and effectiveness in protecting metals (Ji et al., 2016).
Pharmaceutical Research
- Potential as Pharmacological Agents: Novel syntheses of compounds related to the requested chemical target structures such as pyrrolo[2,1-c][1,4]benzodiazocines, which have potential applications in pharmaceutical research, particularly in the development of new therapeutic agents (Koriatopoulou et al., 2008).
Environmental Applications
- Removal and Recovery of Anions: Certain benzoate derivatives have been studied for their ability to selectively precipitate anions from solutions. This application is crucial for environmental remediation and the treatment of industrial waste (Heininger & Meloan, 1992).
Catalysis and Organic Synthesis
- Oxindole Synthesis via Palladium-Catalyzed C-H Functionalization: Related compounds are used in the synthesis of oxindoles, a critical process in organic synthesis and medicinal chemistry (Magano et al., 2014).
Antitumor Agents
- Potential Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase: Specific analogues related to the chemical have been synthesized as potential dual inhibitors of crucial enzymes, suggesting their use as antitumor agents (Gangjee et al., 2003).
properties
IUPAC Name |
methyl 4-[[2-[[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-24-11-5-6-17(24)18(25-12-3-4-13-25)14-22-19(26)20(27)23-16-9-7-15(8-10-16)21(28)29-2/h5-11,18H,3-4,12-14H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOMZIHVXCICKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2392360.png)

![2-Chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B2392366.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2392369.png)

![3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2392374.png)
![Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2392375.png)

![1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride](/img/structure/B2392378.png)
![7-Phenoxy-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2392379.png)
![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)